molecular formula C19H23N5O B2430031 3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline CAS No. 2415525-74-3

3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2430031
CAS No.: 2415525-74-3
M. Wt: 337.427
InChI Key: TUKVMDNLNLFIMU-UHFFFAOYSA-N
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Description

3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring linked to a pyridine moiety and a tetrahydrocinnoline core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with a pyridine derivative.

    Formation of the Tetrahydrocinnoline Core: The tetrahydrocinnoline core is synthesized through a cyclization reaction involving an appropriate precursor.

    Coupling Reaction: The final step involves coupling the piperazine-pyridine intermediate with the tetrahydrocinnoline core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and piperazine rings.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyridine derivatives and piperazine under basic conditions.

    Cyclization: Acid or base catalysts to facilitate ring closure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the mechanisms of enzyme action and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Pyridin-2-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone
  • [4-(Pyridin-4-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone
  • [4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone

Uniqueness

The uniqueness of 3-{4-[(Pyridin-3-yl)methyl]piperazine-1-carbonyl}-5,6,7,8-tetrahydrocinnoline lies in its specific structural arrangement, which allows for distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(18-12-16-5-1-2-6-17(16)21-22-18)24-10-8-23(9-11-24)14-15-4-3-7-20-13-15/h3-4,7,12-13H,1-2,5-6,8-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKVMDNLNLFIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)N3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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